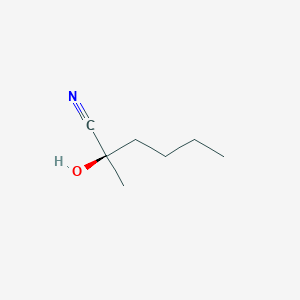
4-Ethenyl-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-2,6-dimethylpyrimidine is a chemical compound with the CAS Number: 127588-28-7 . It has a molecular weight of 134.18 . It is in liquid form .
Synthesis Analysis
The synthesis of 2-amino-4,6-dimethylpyrimidinium trifluoroacetate, a related compound, was achieved by reacting organic raw materials in a 1:1 molar ratio using methanol as a solvent . The solution was mixed for 8 hours using mechanical stirring .
Molecular Structure Analysis
The structure of 2-amino-4,6-dimethylpyrimidinium trifluoroacetate, a related compound, was solved using the SHELXS and SHELXL programs . The crystallographic information of the grown single crystal was collected by the single X-ray diffraction analysis .
Chemical Reactions Analysis
A series of anilinopyrimidine derivatives, including three new compounds, were synthesized by the reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines under microwave irradiation . This method represents a novel approach to the synthesis of the target compounds, allowing high yields in an eco-friendly manner .
Physical And Chemical Properties Analysis
4-Ethenyl-2,6-dimethylpyrimidine is a liquid compound . It is stored at a temperature of -10°C . The compound has a molecular weight of 134.18 . The 2-amino-4,6-dimethylpyrimidine benzoic acid (2APB) single crystal, a related compound, has a lower cut-off wavelength of 325 nm .
Aplicaciones Científicas De Investigación
Chemical Synthesis
“4-Ethenyl-2,6-dimethylpyrimidine” is used in the synthesis of a variety of chemical compounds. For example, it can be used to produce 2-anilinopyrimidines through aromatic nucleophilic substitution with differently substituted anilines .
Nonlinear Optical (NLO) Applications
This compound has been used in the synthesis and growth of new organic 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals for nonlinear optical (NLO) applications . These materials have attracted significant attention due to their good optical and physical properties .
Electronic and Optical Domain Applications
The third-order nonlinear optical property of the AMPTF crystal, which is synthesized using “4-Ethenyl-2,6-dimethylpyrimidine”, makes it suitable for electronic and optical domain applications .
Material Science
In the field of material science, “4-Ethenyl-2,6-dimethylpyrimidine” is used in the growth of organic single crystals using the slow evaporation solution technique .
Thermal Stability Analysis
The thermal stability of the grown crystal, synthesized using “4-Ethenyl-2,6-dimethylpyrimidine”, is analyzed using TG–DTA measurements .
Electrical Behavior Analysis
The dielectric measurement is used to analyze the electrical behavior of the grown crystal, synthesized using "4-Ethenyl-2,6-dimethylpyrimidine" .
Mecanismo De Acción
Target of Action
4-Ethenyl-2,6-dimethylpyrimidine is a pyrimidine derivative Pyrimidines are key components of DNA and RNA and are crucial for cellular functionIt has been found that metal (ii) complexes with pyrimidine derivative ligands, including 4,6-dimethylpyrimidine derivatives, have been shown to bind with calf thymus (ct) dna .
Mode of Action
Metal (ii) complexes with pyrimidine derivative ligands have been shown to bind with ct dna via a groove binding mode . This suggests that 4-Ethenyl-2,6-dimethylpyrimidine may interact with its targets in a similar manner.
Result of Action
Metal (ii) complexes with pyrimidine derivative ligands have been shown to have remarkable antimicrobial activity , suggesting that 4-Ethenyl-2,6-dimethylpyrimidine may have similar effects.
Safety and Hazards
The safety information for 4-Ethenyl-2,6-dimethylpyrimidine includes several hazard statements: H227, H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Direcciones Futuras
While specific future directions for 4-Ethenyl-2,6-dimethylpyrimidine are not available, research on related compounds suggests potential applications in the field of nonlinear optics . The third-order nonlinear optical property of the 2-amino-4,6-dimethylpyrimidinium trifluoroacetate crystal was measured, suggesting that this compound could be suitable for electronic and optical domain applications .
Propiedades
IUPAC Name |
4-ethenyl-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-4-8-5-6(2)9-7(3)10-8/h4-5H,1H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVTOPNAJJTAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethenyl-2,6-dimethylpyrimidine | |
CAS RN |
127588-28-7 |
Source


|
| Record name | 4-ethenyl-2,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














